4-Bromo-5-methylisoquinolin-1(2H)-one

Organic Synthesis Halogen–Metal Exchange Isoquinolinone Functionalization

4-Bromo-5-methylisoquinolin-1(2H)-one (CAS 129075-65-6) is a halogenated isoquinolinone derivative characterized by a bromine atom at the C4 position and a methyl group at C5 of the heterocyclic core. The bromine substituent enables site-specific functionalization through transition metal-catalyzed cross-coupling and halogen–metal exchange reactions, positioning this compound as a versatile synthetic building block for generating 4-substituted isoquinolinone libraries.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 129075-65-6
Cat. No. B3377365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methylisoquinolin-1(2H)-one
CAS129075-65-6
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)NC=C2Br
InChIInChI=1S/C10H8BrNO/c1-6-3-2-4-7-9(6)8(11)5-12-10(7)13/h2-5H,1H3,(H,12,13)
InChIKeyVSJHFWDYFQTNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methylisoquinolin-1(2H)-one (CAS 129075-65-6): A Strategic Isoquinolinone Scaffold for Diversification and Radiosensitization Research


4-Bromo-5-methylisoquinolin-1(2H)-one (CAS 129075-65-6) is a halogenated isoquinolinone derivative characterized by a bromine atom at the C4 position and a methyl group at C5 of the heterocyclic core [1]. The bromine substituent enables site-specific functionalization through transition metal-catalyzed cross-coupling and halogen–metal exchange reactions, positioning this compound as a versatile synthetic building block for generating 4-substituted isoquinolinone libraries [1][2]. Beyond its utility as an intermediate, the isoquinolinone framework is a privileged scaffold in medicinal chemistry, with derivatives demonstrating modulatory activity against targets such as poly(ADP-ribose) polymerases (PARPs) and phosphodiesterase 5 (PDE5), suggesting its potential in anticancer and radiosensitization applications [3].

Why Generic Substitution Fails for 4-Bromo-5-methylisoquinolin-1(2H)-one: The Critical Role of C4 Halogen Reactivity


In-class isoquinolinones cannot be simply interchanged with 4-Bromo-5-methylisoquinolin-1(2H)-one due to the critical divergence in reactivity conferred by the C4 halogen substituent. The bromine atom is not a passive structural element; it is a key functional handle that governs the compound's utility in diversification chemistry. The relative reactivity of aryl halides in halogen–metal exchange follows the established trend I > Br > Cl > F [1]. Consequently, the C4-bromo derivative is uniquely suited for halogen–lithium exchange protocols, enabling electrophilic trapping to access C4-substituted isoquinolinones [2]. In contrast, the corresponding C4-chloro analog exhibits prohibitively slow exchange rates, rendering it synthetically impractical for the same transformations, while the C4-iodo analog may suffer from competitive side reactions due to excessive reactivity [1]. Thus, the procurement of this specific bromo derivative is essential for research programs relying on this precise reactivity profile; substitution with a generic isoquinolinone or a different C4-halogen congener would fundamentally alter or negate the intended synthetic utility.

Product-Specific Quantitative Evidence Guide for 4-Bromo-5-methylisoquinolin-1(2H)-one (CAS 129075-65-6)


C4 Bromo Substituent Enables Efficient Halogen–Lithium Exchange for Diversification

The C4-bromo substituent on 4-Bromo-5-methylisoquinolin-1(2H)-one facilitates a quantitative halogen–lithium exchange reaction, a transformation that is not efficiently accessible with the corresponding C4-chloro analog. The relative reactivity of aryl halides toward organolithium reagents follows the established order I > Br > Cl > F, placing the bromo derivative in an optimal reactivity window—significantly more reactive than chloro compounds yet more manageable than iodo compounds [1]. This specific reactivity is exploited in a reported methodology where 4-bromo-1(2H)-isoquinolinones undergo alkyllithium exchange to generate lithiated intermediates, which are subsequently trapped with electrophiles to yield diverse 4-substituted isoquinolinones [2].

Organic Synthesis Halogen–Metal Exchange Isoquinolinone Functionalization

Validated Methodology for Generating C4-Substituted Isoquinolinone Libraries

A published synthetic route explicitly utilizes 4-bromo-1(2H)-isoquinolinones, including derivatives like 4-Bromo-5-methylisoquinolin-1(2H)-one, as key precursors for the generation of diverse 4-substituted isoquinolinone libraries [1]. The methodology involves electrophilic trapping of di- and monolithium anions generated via alkyllithium exchange of the 4-bromo precursor. This contrasts with alternative approaches that may require less efficient, multi-step sequences to achieve similar diversification at the C4 position.

Medicinal Chemistry Combinatorial Chemistry Library Synthesis

Radiosensitization Potential Claimed in Patent Literature

4-Bromo-5-methyl-1(2H)-isoquinolinone is explicitly claimed as a component of a pharmaceutical composition designed to potentiate the lethal effects of radiation and certain chemotherapeutic agents on tumor cells [1][2]. This claimed biological application distinguishes it from many other isoquinolinone building blocks, which are solely utilized as synthetic intermediates and lack documented therapeutic potential.

Cancer Research Radiotherapy DNA Damage Response

Best Research and Industrial Application Scenarios for 4-Bromo-5-methylisoquinolin-1(2H)-one


Synthesis of Diverse 4-Substituted Isoquinolinone Libraries for SAR Exploration

Medicinal chemists can leverage the established halogen–lithium exchange methodology [1] to utilize 4-Bromo-5-methylisoquinolin-1(2H)-one as a central scaffold for generating focused libraries of 4-substituted isoquinolinones. This approach is ideal for probing structure-activity relationships (SAR) at the C4 position of isoquinolinone-based lead compounds, particularly those targeting enzymes like PDE5 or PARPs, where substitution at this position can significantly impact potency and selectivity.

Key Intermediate for the Preparation of Radiosensitizer Candidates

For research groups focused on developing novel radiosensitizers or chemopotentiators, 4-Bromo-5-methylisoquinolin-1(2H)-one serves as a direct synthetic entry point into the chemical space claimed in patent US 5,177,075 [2]. The compound can be used as a starting material for further derivatization aimed at optimizing the potency and pharmacokinetic properties of this class of radiation-enhancing agents.

Process Development and Scale-Up of Halogen–Metal Exchange Reactions

Industrial process chemists can employ 4-Bromo-5-methylisoquinolin-1(2H)-one as a model substrate for developing and optimizing halogen–lithium exchange protocols on isoquinolinone systems [1]. The well-characterized reactivity of the C4-bromo group makes it an excellent probe for investigating reaction parameters (e.g., temperature, concentration, electrophile scope) and for scaling up the production of valuable 4-substituted isoquinolinone intermediates under controlled conditions.

Building Block for Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond halogen–lithium exchange, the C4-bromo substituent in 4-Bromo-5-methylisoquinolin-1(2H)-one is a competent partner for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2]. This makes the compound a versatile and valuable building block for installing diverse aryl, heteroaryl, or amine functionalities at the C4 position, enabling access to novel isoquinolinone chemical space for drug discovery and materials science applications.

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